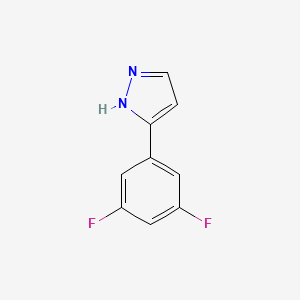

3-(3,5-Difluorophenyl)-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.net Its significance lies in its remarkable chemical versatility and its prevalence in a vast array of biologically active compounds. nih.govglobalresearchonline.net The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent, selective, and drug-like molecules. researchgate.netnih.gov

The unique structural features of the pyrazole ring, including its aromaticity and the presence of both hydrogen bond donor and acceptor sites, allow for a wide range of chemical modifications. globalresearchonline.netnih.gov This adaptability enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of pyrazole-containing molecules to achieve desired biological effects. nih.gov Consequently, the pyrazole scaffold is a key component in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antipsychotic agents. nih.gov

Rationale for Difluorophenyl Substitution in Pyrazole Derivatives

The introduction of a 3,5-difluorophenyl group onto the pyrazole scaffold is a deliberate and strategic chemical modification. Fluorine atoms, and specifically the difluoro substitution pattern, are incorporated to modulate the physicochemical and biological properties of the parent molecule in several advantageous ways.

Furthermore, the strategic placement of fluorine atoms can lead to specific and favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and selectivity. The difluorophenyl moiety can also serve as a bioisosteric replacement for other functional groups, helping to optimize the drug-like properties of a molecule. nih.gov

Overview of Current Academic Research Trajectories for 3-(3,5-Difluorophenyl)-1H-pyrazole and Related Analogues

Current research on this compound and its analogues is primarily focused on exploring their potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

One significant area of investigation is their application as anticancer agents . Researchers have synthesized and evaluated a range of pyrazole derivatives with difluorophenyl substitutions for their ability to inhibit the growth of various cancer cell lines. globalresearchonline.net For instance, some analogues have shown potent antiproliferative activity against human lung cancer cells by inhibiting tubulin polymerization. globalresearchonline.net

Another major research thrust is the development of antibacterial agents . In an era of increasing antibiotic resistance, novel scaffolds are urgently needed. Studies have shown that certain 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives exhibit potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Furthermore, the core structure of this compound is being utilized as a building block for creating more complex molecules with potential applications as enzyme inhibitors . nih.gov The unique electronic properties conferred by the difluorophenyl group make it an attractive component in the design of inhibitors for enzymes such as tyrosinase and monoamine oxidase. nih.govnih.gov

The synthesis of these compounds is also an active area of research, with chemists developing more efficient and regioselective methods for their preparation. researchgate.netnih.gov These synthetic advancements are crucial for enabling the exploration of a wider range of analogues and for the large-scale production of promising candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKVDGFQKMRCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,5 Difluorophenyl 1h Pyrazole and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for the synthesis of pyrazoles have been widely applied to the preparation of 3-(3,5-difluorophenyl)-1H-pyrazole and its analogues. These approaches often rely on well-established cyclization and functionalization reactions.

Cyclization Reactions Employing Hydrazone Intermediates

A foundational strategy for pyrazole (B372694) synthesis involves the cyclization of hydrazone intermediates. This method typically begins with the reaction of a ketone with hydrazine (B178648) to form a hydrazone, which then undergoes cyclization to yield the pyrazole ring. For instance, the reaction of 1,3-diphenyl-2-propenone with hydrazine produces 1-((E)-1,3-diphenylallylidene)hydrazine, which upon prolonged heating, cyclizes to form 3,5-diphenyl-1H-pyrazole. epa.gov This general principle can be adapted to synthesize this compound by starting with an appropriately substituted ketone.

A notable example is the synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde from (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine. nih.gov This reaction highlights the utility of substituted hydrazones in accessing functionalized pyrazole derivatives. The formation of the hydrazone is a critical step, and various methods have been developed to facilitate this transformation, including catalyst-free reactions and the use of catalysts like cerium chloride heptahydrate. acs.org

Vilsmeier–Haack Reaction Protocols for Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring, most commonly at the C4 position. wikipedia.orgorganic-chemistry.org

A specific application of this reaction is the synthesis of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde from (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine. preprints.org In this process, the Vilsmeier reagent facilitates both the cyclization of the hydrazone and the subsequent formylation in a one-pot procedure. nih.govpreprints.org The reaction conditions, such as the amount of phosphorus oxychloride, can significantly impact the yield of the desired pyrazole-4-carbaldehyde. nih.gov For example, increasing the equivalents of phosphorus oxychloride from 2 to 10 has been shown to improve the yield from 60% to 90%. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine | POCl₃, DMF | 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Good | preprints.org |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ (10 equiv.), DMF | 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90% | nih.gov |

Synthesis from Chalcone (B49325) Precursors and Analogous α,β-Unsaturated Alkynones

Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of pyrazoles. The reaction of a chalcone with hydrazine hydrate (B1144303) is a classic and widely used method to construct the pyrazole ring. researchgate.netakademisains.gov.my This reaction proceeds through a cyclocondensation mechanism. A newer approach involves the reaction of chalcone-epoxides with hydrazine hydrate, followed by dehydration, to yield 3,5-diphenyl-1H-pyrazoles. researchgate.net

Similarly, α,β-unsaturated alkynones can serve as precursors to pyrazoles. A palladium- and copper-free method has been developed for the synthesis of 3,5-disubstituted-1H-pyrazoles from N-acylbenzotriazoles and terminal alkynes, which react to form α,β-unsaturated alkynones in situ. These intermediates then react with hydrazine to form the pyrazole ring. researchgate.net Another approach involves the 5-exo-dig cyclocondensation of alk-3-yn-1-ones with hydrazines, which can be accelerated by microwave irradiation in the presence of montmorillonite (B579905) K-10, leading to 1,3,5-trisubstituted pyrazoles. nih.gov

Advanced and Modular Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally friendly methods for constructing complex molecules. These advanced strategies are increasingly being applied to the synthesis of this compound and its derivatives.

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. ut.ac.irnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives.

For example, a facile one-pot protocol for synthesizing dihydropyrano(2,3-c)pyrazole derivatives involves the reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes. ut.ac.ir Another efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org The synthesis of 1H-pyrazolo[3,4-b]quinolines has also been achieved through a one-pot multicomponent reaction of anilines, aromatic aldehydes, and a pyrazolone (B3327878) derivative using L-proline as a catalyst. researchgate.net

| Reaction Type | Components | Catalyst | Product | Reference |

| Dihydropyrano(2,3-c)pyrazole synthesis | Ethyl acetoacetate, hydrazine hydrate, malononitrile, aryl aldehydes | Preheated fly-ash | Dihydropyrano(2,3-c)pyrazole derivatives | ut.ac.ir |

| 3,5-disubstituted 1H-pyrazole synthesis | Aromatic aldehydes, tosylhydrazine, terminal alkynes | - | 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |

| 1H-pyrazolo[3,4-b]quinoline synthesis | Anilines, aromatic aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | 1H-pyrazolo[3,4-b]quinoline derivatives | researchgate.net |

Metal-Catalyzed Synthetic Routes for Pyrazole Ring Formation

Metal catalysis has revolutionized organic synthesis, and the formation of the pyrazole ring is no exception. Various metal catalysts have been employed to facilitate the synthesis of pyrazoles with high efficiency and regioselectivity.

Iron(III) chloride (FeCl₃) has been used to catalyze the synthesis of 3,5-diphenyl-1H-pyrazole from hydrazones. epa.gov Ruthenium catalysts have been utilized for the hydrogen transfer reaction of 1,3-diols with alkyl hydrazines to produce 1,4-disubstituted pyrazoles. organic-chemistry.org Furthermore, an iodine(III)-catalyzed cyclization of α,β-unsaturated hydrazones provides direct access to functionalized NH-pyrazoles. organic-chemistry.org Copper-catalyzed three-component coupling of aldehydes, alkynes, and p-toluenesulfonylhydrazide has also been developed as a flexible route to 3,5-disubstituted 1H-pyrazoles. researchgate.net

Oxidation of Pyrazoline Intermediates

The synthesis of pyrazoles through the oxidation of pyrazoline intermediates is a well-established and common strategy in heterocyclic chemistry. This two-step approach first involves the construction of the dihydrogenated pyrazoline ring, which is subsequently aromatized to the corresponding pyrazole. This method is highly versatile, allowing for the introduction of a wide array of substituents onto the pyrazole core.

The general pathway begins with the synthesis of a pyrazoline. A prevalent method for this is the cyclocondensation reaction between an α,β-unsaturated carbonyl compound, such as a chalcone, and a hydrazine derivative. semanticscholar.orgnih.gov For the synthesis of the target compound, this would involve the reaction of a chalcone bearing a 3,5-difluorophenyl group with hydrazine hydrate to form the intermediate 3-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole.

Once the pyrazoline intermediate is obtained, it undergoes an oxidation reaction to introduce a second double bond into the five-membered ring, resulting in the aromatic pyrazole. A variety of oxidizing agents and reaction conditions have been developed to achieve this aromatization efficiently. researchgate.netnih.gov The choice of oxidant can be crucial and often depends on the substituents present on the pyrazoline ring.

Research has demonstrated the effectiveness of several oxidizing systems for the aromatization of pyrazolines. For instance, a combination of tert-butyl hydroperoxide (TBHP) and a catalytic amount of copper(II) acetate (B1210297) has been used for the oxidative aromatization of pyrazolines to pyrazoles at room temperature. Another effective method involves the use of a catalytic amount of palladium on carbon (Pd/C) in acetic acid to convert 1,3,5-trisubstituted pyrazolines into their corresponding pyrazoles. nih.gov

In the context of fluorinated pyrazoles, manganese dioxide (MnO₂) has been successfully employed as an oxidant. A solvent-free, mechanochemical approach has been developed for the synthesis of polyfunctionalized pyrazoles, including those with trifluoromethyl groups, which involves the oxidation of 5-acylpyrazoline intermediates with activated MnO₂. nih.gov This method is noteworthy for its efficiency and adherence to green chemistry principles. Similarly, one-pot syntheses under mechanochemical ball-milling conditions have been reported, using inexpensive sodium persulfate as the oxidant to convert in situ generated pyrazolines from chalcones and hydrazine into 3,5-diphenyl-1H-pyrazoles. semanticscholar.orgepa.gov

Electrochemical methods also present a sustainable alternative for pyrazoline oxidation. An electro-organic synthesis utilizes inexpensive sodium chloride as both a redox mediator and a supporting electrolyte in a biphasic system to achieve the oxidative aromatization of pyrazolines to pyrazoles.

The synthesis of related structures, such as 2-(5-(3,5-difluorophenyl)-1H-pyrazol-3-yl) phenols, has been reported, indicating that the 3,5-difluorophenyl moiety is compatible with standard pyrazole synthesis conditions, including the pyrazoline oxidation route. researchgate.net While direct literature on the oxidation of 3-(3,5-difluorophenyl)pyrazoline is not specified, the established methodologies for analogous compounds provide a clear and viable pathway for the synthesis of this compound.

The table below summarizes various reported methods for the oxidation of pyrazoline intermediates to pyrazoles, which are applicable for the synthesis of the title compound and its derivatives.

Table 1: Selected Methods for the Oxidative Aromatization of Pyrazolines

| Precursor(s) | Oxidizing Agent/System | Reaction Conditions | Product Type | Yield (%) | Citation(s) |

|---|---|---|---|---|---|

| Chalcone and Hydrazine Hydrate | Sodium Persulfate (Na₂S₂O₈) | Ball-milling, ~50 °C | 3,5-Diphenyl-1H-pyrazoles | 81-94% | semanticscholar.org |

| 5-Acylpyrazolines | Activated Manganese Dioxide (MnO₂) | Ball-milling (mechanochemical) | 1,4-Diaryl-3-(trifluoromethyl)pyrazoles | Not specified | nih.gov |

| 1,3,5-Trisubstituted Pyrazolines | Palladium on Carbon (Pd/C) | Acetic Acid | 1,3,5-Trisubstituted Pyrazoles | Not specified | nih.gov |

| β-Arylchalcone Epoxides and Hydrazine Hydrate | Dehydration (Aromatization) | Not specified | 3,5-Diaryl-1H-pyrazoles | Not specified | nih.gov |

Structural Elucidation and Advanced Characterization Studies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone for the molecular characterization of 3-(3,5-difluorophenyl)-1H-pyrazole. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), is essential for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

NMR spectroscopy provides the most detailed information regarding the molecular framework by probing the magnetic properties of atomic nuclei. fu-berlin.de Due to rapid proton exchange on the nitrogen atoms, the NMR spectra of 1H-pyrazoles often show averaged signals for the two tautomeric forms at room temperature. fu-berlin.de

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) and the difluorophenyl rings. The chemical shifts are influenced by the electronic environment of each proton. libretexts.org Protons on aromatic rings typically appear in the downfield region (6.0-9.0 ppm). libretexts.org The NH proton of the pyrazole ring is expected to be a broad signal, and its chemical shift can vary with solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole NH | Variable (broad) | Singlet | - |

| Phenyl H-2', H-6' | ~7.3 - 7.6 | Doublet | ~2-3 Hz |

| Phenyl H-4' | ~6.8 - 7.1 | Triplet | ~9 Hz |

| Pyrazole H-4 | ~6.7 | Doublet | ~2-3 Hz |

| Pyrazole H-5 | ~7.8 | Doublet | ~2-3 Hz |

(Note: Predicted values are based on typical ranges for substituted pyrazoles and fluorobenzenes.)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, nine distinct carbon signals are anticipated. The carbons bonded to fluorine will exhibit splitting (C-F coupling). The chemical shifts of pyrazole ring carbons are well-characterized. researchgate.netchemicalbook.comrsc.org

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Pyrazole C-3 | 148 - 155 |

| Pyrazole C-4 | 105 - 115 |

| Pyrazole C-5 | 130 - 140 |

| Phenyl C-1' | 135 - 140 |

| Phenyl C-2', C-6' | 108 - 115 (doublet, JCF) |

| Phenyl C-3', C-5' | 160 - 165 (doublet, JCF) |

| Phenyl C-4' | 102 - 108 (triplet, JCF) |

(Note: Expected ranges are based on known data for related structures.) researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org Since the two fluorine atoms on the 3,5-difluorophenyl ring are chemically equivalent, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift provides a signature for the electronic environment of the fluorine nuclei. wikipedia.orgbiophysics.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to lower sensitivity, is a powerful tool for studying nitrogen-containing heterocycles like pyrazoles. It is particularly valuable for investigating tautomeric equilibria, as the chemical shifts of the nitrogen atoms are highly sensitive to which one is protonated. fu-berlin.demdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N (pyrazole) | Stretching | 1570 - 1615 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-F (aryl-fluoride) | Stretching | 1100 - 1350 |

(Note: Wavenumbers are approximate and based on general correlation tables and data for related pyrazole compounds.) vscht.czderpharmachemica.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. lcms.cz For this compound, HRMS would be used to verify its molecular formula, C₉H₆F₂N₂. The experimentally measured mass should match the calculated exact mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Data Table: HRMS Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆F₂N₂ | nih.gov |

| Calculated Exact Mass | 180.04990 | nih.gov |

| Measured Mass | [To be determined experimentally] |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation. nih.gov X-ray crystallography on single crystals reveals the precise three-dimensional arrangement of atoms and molecules, including bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Anticipated Crystal Structure Parameters (based on related compounds)

| Parameter | Expected Feature/Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Describes the basic crystal lattice |

| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the crystal |

| Intermolecular Interactions | N-H···N hydrogen bonds | Formation of dimers or chains, key to solid-state packing electronicsandbooks.comresearchgate.net |

| Dihedral Angle (Pyrazole-Phenyl) | 35° - 55° | Indicates the rotational orientation of the phenyl ring relative to the pyrazole nih.gov |

| π–π Stacking | Possible | Stabilizes the crystal lattice through aromatic ring interactions nih.gov |

(Note: These parameters are predictions based on published structures of similar fluorophenyl-pyrazole derivatives.) nih.govcore.ac.ukresearchgate.net

Tautomerism and Isomerism in this compound Systems

A fundamental characteristic of 1H-pyrazoles substituted at the 3- or 5-position is annular prototropic tautomerism. encyclopedia.pub This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, this results in a dynamic equilibrium between two tautomeric forms: this compound and 5-(3,5-difluorophenyl)-1H-pyrazole.

Figure 1: Annular tautomeric equilibrium between the 3- and 5-substituted forms of (3,5-Difluorophenyl)-1H-pyrazole.

Figure 1: Annular tautomeric equilibrium between the 3- and 5-substituted forms of (3,5-Difluorophenyl)-1H-pyrazole.

The position of this equilibrium is influenced by several factors, including the nature of the substituent, the solvent, and the physical state (solution vs. solid). fu-berlin.de Studies on 3(5)-phenylpyrazoles have shown that they typically exist as a mixture of both tautomers in solution, with the equilibrium often favoring the 3-phenyl tautomer. fu-berlin.de This preference is also often observed in the solid state. fu-berlin.de

The electronic properties of the substituent play a crucial role. The 3,5-difluorophenyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The introduction of electron-withdrawing groups can have a significant impact on the relative stability of the two tautomers and thus the position of the equilibrium. nih.gov Theoretical and experimental studies on related systems are necessary to definitively determine the favored tautomer for this specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(3,5-difluorophenyl)-1H-pyrazole, DFT calculations offer valuable insights into its fundamental properties.

Molecular Geometry Optimization

DFT calculations, often employing the B3LYP hybrid functional combined with a suitable basis set like 6-311++G(d,p) or 6-31G(d), are used to determine the most stable geometric configuration of the molecule. nih.govderpharmachemica.com The process of geometry optimization minimizes the energy of the molecule to predict its three-dimensional shape, including bond lengths and angles. For pyrazole (B372694) derivatives, these calculations can reveal the planarity or non-planarity of the ring systems. nih.govacu.edu.in In some instances, the pyrazole and phenyl rings may not be coplanar, with a calculated dihedral angle between them. For a related compound, 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, the dihedral angle between the pyrazole and difluorobenzene rings was found to be 50.30 (13)°. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C3–N7 | 1.299 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed over the phenyl ring and other substituents. This distribution influences the molecule's interaction with other chemical species.

Global Chemical Reactivity Parameter Calculations

From the HOMO and LUMO energies, several global chemical reactivity parameters can be calculated to further quantify the molecule's reactivity. derpharmachemica.com These parameters include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). orientjchem.org

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as half the HOMO-LUMO gap. orientjchem.org

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's capacity to accept electrons. orientjchem.org

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are instrumental in predicting the behavior of this compound in chemical reactions. growingscience.com

Table 2: Global Chemical Reactivity Parameters and Their Formulas

| Parameter | Formula |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Global Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. nih.gov It helps in identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atoms, while the hydrogen atoms would exhibit positive potential. This information is crucial for understanding intermolecular interactions, including hydrogen bonding and stacking interactions. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics simulations are computational techniques used to predict how a small molecule (ligand) like this compound interacts with a larger molecule, typically a protein (receptor). These methods are fundamental in drug discovery and development.

Prediction of Ligand-Target Protein Binding Modes

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This allows for the identification of key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov For pyrazole derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as carbonic anhydrase and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govrsc.org

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a dynamic view of the interactions and can confirm the stability of the binding mode predicted by docking. nih.gov The results of these simulations, often analyzed in terms of root-mean-square deviation (RMSD) and binding free energy, offer a more comprehensive understanding of the ligand's affinity for the target protein. nih.gov

Conformational Stability and Interaction Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its chemical behavior and potential biological activity. Conformational analysis involves studying the different spatial arrangements of atoms that arise from rotation around single bonds. scielo.org.co The primary focus of such analysis for this compound is the dihedral angle between the pyrazole and the 3,5-difluorophenyl rings.

Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 4-position of the pyrazole ring, a completely planar conformation is generally not the most stable state. Theoretical calculations on related structures, such as 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, show a significant twist between the pyrazole and difluorobenzene rings, with a measured dihedral angle of 50.30°. nih.gov This indicates that a non-planar (twisted) conformation is energetically favored. The rotation of the phenyl group relative to the pyrazole ring is a critical conformational parameter, and its potential energy surface typically reveals the most stable conformers.

DFT calculations are commonly used to determine the relative energies of different conformers and the energy barriers to their interconversion. researchgate.net These studies help in identifying the lowest energy conformation, which is the most populated and thus most relevant for predicting the molecule's interactions.

Table 1: Calculated Conformational Data for Phenyl-Pyrazole Derivatives This table presents representative data for dihedral angles and relative energies based on computational studies of similar phenyl-pyrazole structures. Specific values for this compound would require a dedicated computational study.

| Conformer | Dihedral Angle (Phenyl-Pyrazole) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | +3.5 |

| Twisted (Stable) | ~45-55° | 0.0 |

| Perpendicular | 90° | +2.8 |

Binding Energy Calculations (e.g., MM-GBSA Protocol)

To evaluate the potential of this compound as a ligand, particularly in drug discovery, it is essential to calculate its binding affinity to target macromolecules like proteins. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used post-docking protocol to estimate the free energy of binding for a ligand to its receptor. nih.govnih.govfrontiersin.org This method offers a balance between computational accuracy and speed, making it more reliable than standard docking scores for ranking potential inhibitors. acs.org

The MM-GBSA calculation estimates the binding free energy (ΔG_bind) by computing the difference between the free energy of the protein-ligand complex and the sum of the free energies of the isolated protein and ligand. The free energy for each species is calculated as a sum of several terms: the molecular mechanics (MM) energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. frontiersin.org The MM energy includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions. The polar solvation energy is calculated using the Generalized Born (GB) model, while the nonpolar term is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org

For pyrazole derivatives, which are common scaffolds for kinase inhibitors, MM-GBSA calculations can effectively predict relative binding affinities within a series of related compounds. acs.org The calculations can reveal key residues in the binding site that contribute most significantly to the binding energy, guiding further optimization of the ligand.

Table 2: Illustrative MM-GBSA Binding Free Energy Calculation This table provides a hypothetical breakdown of a binding energy calculation for this compound with a representative protein kinase target. The values are for illustrative purposes.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_vdw (van der Waals) | -35.5 | Favorable dispersion and exchange-repulsion forces. |

| ΔE_ele (Electrostatic) | -18.2 | Favorable electrostatic interactions between ligand and protein. |

| ΔG_pol (Polar Solvation) | +25.8 | Unfavorable energy for desolvating polar groups upon binding. |

| ΔG_nonpol (Nonpolar Solvation) | -4.1 | Favorable energy from the hydrophobic effect. |

| ΔG_bind (Total Binding Free Energy) | -32.0 | Sum of all energy components (excluding entropy). |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orglookchem.com By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique boundary for each molecule. Mapping properties like the normalized contact distance (d_norm) onto this surface allows for the identification of regions involved in close intermolecular contacts, such as hydrogen bonds and van der Waals interactions. mdpi.com

For this compound, the key interactions governing its solid-state structure would be H···H, C···H/H···C, and H···F/F···H contacts. The pyrazole ring provides both a hydrogen bond donor (N-H) and acceptors (N), leading to potential N-H···N hydrogen bonds. The difluorophenyl ring contributes to C-H···π interactions and, crucially, H···F and F···F contacts. Analysis of related pyrazole structures reveals that H···H contacts typically dominate the crystal packing, often contributing over 30% of the total interactions. nih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents expected contributions for the major intermolecular contacts in crystalline this compound, based on analyses of structurally similar compounds. nih.gov

| Contact Type | Estimated Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | ~40% | General van der Waals forces, most abundant contact. |

| H···F / F···H | ~25% | Weak hydrogen bonds and dipole-dipole interactions involving fluorine. |

| C···H / H···C | ~15% | Weak C-H···π interactions involving the aromatic rings. |

| N···H / H···N | ~10% | Classical N-H···N hydrogen bonds forming dimers or chains. |

| C···C | ~5% | π-π stacking interactions between pyrazole and/or phenyl rings. |

| Other (F···F, N···C, etc.) | ~5% | Minor contributions from other van der Waals contacts. |

Theoretical Insights into Tautomeric Equilibria and Proton Transfer Processes

Unsubstituted and 3,5-disubstituted pyrazoles exhibit annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com For this compound, this results in an equilibrium between two tautomeric forms: this compound and 5-(3,5-difluorophenyl)-1H-pyrazole. Although chemically identical in this specific case due to the symmetry of the substituent, understanding the energetics of this process is fundamental. In asymmetrically substituted pyrazoles, the position of this equilibrium determines the dominant isomer.

Theoretical calculations, typically using DFT, can predict the relative stabilities of the tautomers and the energy barrier for the proton transfer that connects them. nih.gov The stability of a given tautomer is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the 3,5-difluorophenyl group, tend to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent.

Proton transfer can occur through several mechanisms: an uncatalyzed intramolecular shift, a process assisted by solvent molecules (like water), or intermolecular transfer within dimers or larger aggregates. nih.govnih.gov Computational studies on related pyrazoles have shown that the energy barrier for intramolecular proton transfer is typically high. However, this barrier can be significantly lowered by the participation of even a single solvent molecule, which acts as a proton relay. nih.gov In the solid state, proton transfer often occurs within hydrogen-bonded cyclic structures, such as dimers or trimers. fu-berlin.de

Table 4: Representative Theoretical Data for Tautomerism in 3,5-Disubstituted Pyrazoles This table shows illustrative energy values for the tautomeric process in a generic 3,5-disubstituted pyrazole, as determined by DFT calculations. The values are representative of the energy landscape for such a system.

| Species | Relative Energy (kcal/mol) (in vacuo) | Description |

|---|---|---|

| Tautomer 1 (3-substituted) | 0.0 | The reference ground state tautomer. |

| Tautomer 2 (5-substituted) | +0.5 - +2.0 | The higher energy tautomer; stability depends on the substituent. |

| Transition State (Uncatalyzed) | +30 - +40 | High energy barrier for direct intramolecular proton transfer. |

| Transition State (Water-assisted) | +10 - +15 | Significantly lower barrier with solvent participation. nih.gov |

In Vitro Biological Activity of this compound: A Review of Current Research

Despite extensive investigation into the biological activities of various pyrazole-containing compounds, a comprehensive search of publicly available scientific literature and databases has revealed no specific in vitro biological activity data for the chemical compound this compound against the enzyme targets outlined in the requested article structure.

This includes a lack of published research on its potential inhibitory effects on:

Urease

Carbonic Anhydrase (hCA I and hCA II)

Monoamine Oxidase (MAO-A and MAO-B)

Kinases (PI3 Kinase, Haspin, VEGFR-2, EGFR)

Cyclooxygenase (COX-1 and COX-2)

Meprin α and β

While the pyrazole scaffold is a common feature in many biologically active molecules and the difluorophenyl group is a known pharmacophore, the specific combination in this compound has not been the subject of published studies focusing on the enzymatic assays specified.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article with research findings and data tables as requested. The absence of data prevents any meaningful discussion of its in vitro biological activity profile and mechanistic insights within the provided outline. Further research would be required to elucidate the potential enzymatic inhibition profile of this specific compound.

In Vitro Biological Activity Profiling and Mechanistic Insights

Enzyme Inhibition Studies (In vitro)

Bacterial Enzyme Inhibition

While direct studies on the inhibition of DNA gyrase B and the nucleosidase of Staphylococcus aureus by the parent compound 3-(3,5-Difluorophenyl)-1H-pyrazole are not extensively detailed in the provided search results, the broader class of pyrazole (B372694) derivatives has shown significant potential as bacterial enzyme inhibitors.

Research into pyrazole-based compounds has identified them as promising inhibitors of various bacterial enzymes. For instance, computational studies have suggested that certain pyrazole derivatives could act as inhibitors of S. aureus DNA gyrase B and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN). dtu.dk These enzymes are crucial for bacterial survival, making them attractive targets for new antibiotics. dtu.dk Specifically, docking studies have indicated that pyrazole derivatives can bind effectively to the active sites of these enzymes. dtu.dk

Furthermore, pyrazole-thiazole hybrids have been investigated as potential inhibitors of topoisomerase II and topoisomerase IV, enzymes that are structurally and functionally related to DNA gyrase. nih.gov Another area of exploration has been the inhibition of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an essential enzyme in the lysine (B10760008) biosynthesis pathway of many bacteria. luc.edunih.gov Pyrazole-based inhibitors of DapE have demonstrated competitive inhibition with Ki values in the micromolar range. luc.edu

Although direct evidence for this compound is limited, the consistent antibacterial activity observed for its derivatives suggests that enzyme inhibition is a likely mechanism of action. The difluorophenyl substitution is known to enhance the potency of various bioactive molecules, and it is plausible that this moiety contributes to the binding affinity of these compounds to their respective enzymatic targets. nih.gov

Antimicrobial Activity Investigations (In vitro)

Derivatives of this compound have been the subject of numerous in vitro studies to evaluate their efficacy against a range of microbial pathogens. These investigations have consistently demonstrated the potential of this chemical scaffold in the development of new antimicrobial agents.

Antibacterial Activity Profiling

The antibacterial potential of pyrazole derivatives, including those with a difluorophenyl substitution, has been widely reported. nih.govnih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govmdpi.com

One study highlighted that difluorophenyl-substituted pyrazole derivatives exhibited broad potency against Gram-positive bacteria and were also effective against Acinetobacter baumannii strains with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/ml. nih.gov Another series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives also showed broad activity against Gram-positive strains. mdpi.com

The introduction of various substituents onto the pyrazole core has been a key strategy to enhance antibacterial efficacy. For example, pyrazole-derived hydrazones have been identified as potent anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) agents. nih.gov Similarly, pyrazole-thiazole hybrids have demonstrated potent activity against MRSA, with MIC values as low as 4 μg/ml. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole derivatives from various studies.

| Compound Type | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

| Difluorophenyl-substituted pyrazoles | Acinetobacter baumannii | As low as 0.78 µg/mL | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | As low as 4 µg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains | <1 µg/mL (MBC) | nih.gov |

| Pyrazole-imidazole-triazole hybrids | S. aureus, E. coli, P. aeruginosa | Low µmol/mL range | nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | K. pneumoniae, A. baumannii | 1024 µg/mL | nih.gov |

It is important to note that the specific compound this compound is often a core structure that is further modified to achieve optimal antibacterial activity.

Antifungal Activity Profiling

In addition to their antibacterial properties, pyrazole derivatives have demonstrated significant antifungal activity against a variety of pathogenic fungi. nih.govacs.orgnih.gov The fungicidal potential of these compounds has been evaluated against both plant-pathogenic fungi and human fungal pathogens.

Several studies have reported the synthesis and in vitro antifungal evaluation of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. nih.govnih.gov These compounds have shown notable activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govnih.gov For instance, certain pyrazole carboxamides exhibited moderate antifungal activity, while a specific isoxazolol pyrazole carboxylate derivative displayed strong activity against R. solani with an EC50 value of 0.37 μg/mL. nih.govnih.gov

Fluorinated pyrazole aldehydes have also been investigated for their antifungal effects on phytopathogenic fungi, including Sclerotinia sclerotiorum, Macrophomina phaseolina, and Fusarium species. nih.gov The results indicated that the antifungal activity is dependent on the specific substitutions on the pyrazole ring. nih.gov

The table below presents a summary of the antifungal activity of various pyrazole derivatives.

| Compound Type | Fungal Strain(s) | Activity (EC50) | Reference(s) |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 µg/mL | nih.govnih.gov |

| Pyrazole carboxamides | Various phytopathogenic fungi | Moderate activity | nih.govnih.gov |

| Pyrazole-4-carboxamides | Rhizoctonia solani | As low as 0.046 µg/mL | acs.org |

| Pyrazole derivatives | Aspergillus fumigatus, Candida albicans | Wide spectrum of activity | researchgate.net |

These findings underscore the versatility of the pyrazole scaffold in developing new antifungal agents for both agricultural and clinical applications.

Anti-Quorum Sensing Activity Evaluations (In vitro)

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates various physiological processes, including virulence factor production and biofilm formation. nih.govnih.gov Targeting QS is considered a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. nih.govnih.gov

Recent studies have explored the anti-quorum sensing (anti-QS) activities of pyrazole derivatives. nih.govnih.govresearchgate.netjohnshopkins.edu One investigation involving novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated their ability to interfere with QS mechanisms. nih.govnih.govresearchgate.netjohnshopkins.edu The most active compounds in this study showed anti-QS activity at their sub-MICs, as indicated by the inhibition of violacein (B1683560) production in Chromobacterium violaceum CV026. nih.govnih.govresearchgate.net This suggests that these compounds can disrupt bacterial communication and potentially reduce the expression of virulence factors.

The ability of these pyrazole derivatives to inhibit biofilm formation, which is often regulated by QS, further supports their anti-QS potential. nih.govnih.gov Scanning electron microscopy (SEM) analysis has confirmed the disruption of biofilm architecture in the presence of these compounds. nih.govresearchgate.net

Mechanistic Studies of Antiproliferative Effects (In vitro, cell line level)

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against various cancer cell lines. nih.govacs.org The this compound core has been incorporated into molecules designed to target key pathways involved in cancer cell proliferation and survival.

Research has shown that pyrazole derivatives can exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular targets like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin. nih.gov The substitution pattern on the pyrazole ring plays a significant role in determining the potency and selectivity of these compounds. nih.gov

For instance, a series of pyrazole-based inhibitors targeting EGFR have been developed, with some compounds displaying promising antiproliferative and pro-apoptotic activities. nih.gov Similarly, pyrazole benzothiazole (B30560) hybrids have been synthesized as potential antiangiogenic agents that target VEGFR-2. nih.gov

Interference with Cellular Cycle Progression

A key mechanism through which antiproliferative agents exert their effects is by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Studies on pyrazoline derivatives, which are structurally related to pyrazoles, have provided insights into this mechanism.

One study investigating the effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on human acute leukemia cell lines (K562 and Jurkat) demonstrated that a particularly cytotoxic compound induced significant cell cycle arrest in the S-phase in Jurkat cells. nih.gov This arrest was accompanied by an increase in the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov

Further investigation into the mechanism of action suggested the involvement of an intrinsic apoptosis pathway, characterized by mitochondrial damage and an increased Bax/Bcl2 ratio. nih.gov While this study focused on pyrazoline derivatives, it highlights a plausible mechanism of action for pyrazole-based compounds as well. The structural similarities suggest that pyrazole derivatives containing the 3-(3,5-difluorophenyl) moiety could also interfere with cell cycle progression, a hypothesis that warrants further investigation.

Disruption of Microtubule and Mitotic Spindle Formation

The pyrazole nucleus is a key pharmacophore in the design of agents that interfere with cell division. Certain derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for the formation of microtubules and the mitotic spindle.

One study demonstrated that the pyrazole derivative, 3,5-bis[(1E)-2-(2,6-dichlorophenyl)ethenyl]-1H-pyrazole 2l, effectively depolymerizes microtubules. nih.gov This action disrupts the dynamic nature of spindle microtubules, which is essential for proper chromosome alignment and segregation. nih.gov The compound was found to suppress microtubule dynamics in live MCF-7 breast cancer cells, inhibit chromosome movement, and activate the spindle assembly checkpoint, ultimately leading to mitotic arrest. nih.gov This disruption of microtubule function highlights a key mechanism by which certain pyrazole-based compounds exert their cytotoxic effects. While these findings relate to a different substituted pyrazole, they underscore the potential of the pyrazole scaffold to serve as a basis for microtubule-targeting agents.

Induction of Apoptosis Pathways

Pyrazole derivatives have been shown to trigger programmed cell death, or apoptosis, through various signaling cascades. A central mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

Research on 1,3,5-trisubstituted-1H-pyrazole derivatives has shown that they can significantly decrease the expression of the anti-apoptotic protein Bcl-2. nih.govrsc.org Concurrently, these compounds increase the expression of pro-apoptotic proteins such as Bax, the tumor suppressor p53, and the executioner caspase, Caspase-3. nih.gov The activation of Caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Another mechanistic route involves the generation of reactive oxygen species (ROS). One study found that the apoptosis induced by a pyrazole derivative in triple-negative breast cancer cells was associated with an elevated level of ROS and a corresponding increase in caspase 3 activity. nih.govwaocp.orgresearchgate.net High levels of ROS can cause oxidative damage to vital cellular components like proteins, lipids, and nucleic acids, ultimately initiating the apoptotic pathway. researchgate.net

Table 1: Effect of Pyrazole Derivatives on Apoptotic Markers

| Compound Class | Cell Line | Effect on Bcl-2 | Effect on Bax, p53, Caspase-3 | Associated Mechanism | Reference |

|---|---|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7, A549, PC3 | Decrease | Increase | Bcl-2 Inhibition, DNA Damage | nih.govrsc.org |

| Pyrazole derivative (3f) | MDA-MB-468 | Not specified | Increased Caspase-3 | ROS Production | nih.govwaocp.orgresearchgate.net |

Other Mechanistic Biological Activities (In vitro)

Antioxidant Activity Mechanisms

The pyrazole ring is a constituent of various synthetic compounds evaluated for their antioxidant properties. The primary mechanism of action is often related to their ability to scavenge free radicals, thereby terminating oxidative chain reactions.

The antioxidant capacity of pyrazole derivatives is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H and causing a color change that can be measured spectrophotometrically. mdpi.commdpi.com The activity is often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on various pyrazole derivatives have demonstrated significant radical scavenging activity. For instance, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed potent activity in DPPH assays. nih.gov Similarly, other research has highlighted the antioxidant potential of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles and thienyl-pyrazoles, with some compounds showing better properties than structurally related molecules. researchgate.netnih.gov The presence of hydroxyl and amine groups on the pyrazole scaffold can be important for antioxidant potential. researchgate.net

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Thienyl-pyrazole (5g) | Hydroxyl Radical Scavenging | 0.905 ± 0.01 μM | nih.gov |

| Thienyl-pyrazole (5h) | Hydroxyl Radical Scavenging | 0.999 ± 0.02 μM | nih.gov |

| 3,5-dimethyl-1H-pyrazole (4k) | DPPH Scavenging | 22.79 ± 3.64 μg/mL | researchgate.net |

| 3,5-dimethyl-1H-pyrazole (4k) | ABTS Scavenging | 1.35 ± 0.66 μg/mL | researchgate.net |

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of pyrazole derivatives are well-documented and form the basis of several commercial drugs. The principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov

Many non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core function by inhibiting both COX-1 and COX-2 isoforms. However, selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov Research has focused on developing pyrazole derivatives with high selectivity for the COX-2 enzyme. For example, certain novel polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles have demonstrated distinctive COX-2 inhibition with selectivity indices close to that of Celecoxib, a known COX-2 inhibitor. nih.gov Another study identified a pyrazole derivative, (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide), as a promising and potent COX-2 inhibitor. nih.gov

The anti-inflammatory action is also linked to the inhibition of 5-lipoxygenase (5-LOX), an enzyme that produces another class of inflammatory mediators called leukotrienes. nih.gov

Table 3: COX-2 Selectivity of Certain Pyrazole Derivatives

| Compound | COX-2 Selectivity Index (SI) | Standard | Standard SI | Reference |

|---|---|---|---|---|

| Compound 10 | 7.83 | Celecoxib | 8.68 | nih.gov |

| Compound 17 | 6.87 | Celecoxib | 8.68 | nih.gov |

| Compound 27 | 7.16 | Celecoxib | 8.68 | nih.gov |

Antiviral Activity Mechanisms

The broad biological profile of pyrazole derivatives includes significant antiviral activity against a range of viruses. The mechanisms of action are varied and often target specific viral enzymes or replication processes.

For instance, pyrazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. globalresearchonline.net Other pyrazole-based compounds have shown efficacy against the Hepatitis C virus (HCV) by inhibiting the replication of both positive and negative viral RNA strands. nih.govglobalresearchonline.net Additionally, certain pyrazole derivatives have demonstrated activity against Herpes Simplex Virus type-1 (HSV-1) and measles virus (MV), indicating the scaffold's versatility in targeting different viral life cycles. nih.govresearchgate.net

Trypanocidal Activity Mechanisms

Pyrazole-based compounds have emerged as promising agents against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. nih.govmdpi.com The trypanocidal activity can be attributed to the inhibition of essential parasite-specific enzymes.

One key target is cruzipain, a major cysteine protease of T. cruzi. nih.gov Inhibition of this enzyme disrupts the parasite's ability to digest host proteins, evade the immune response, and differentiate, ultimately leading to its death. Structure-activity relationship (SAR) studies have aimed to optimize pyrazole derivatives to enhance their binding to cruzipain's active site. nih.gov

Another mechanism involves the parasite-specific type I nitroreductase (NTR). This enzyme, which is absent in mammalian cells, is responsible for activating certain nitroaromatic prodrugs into toxic metabolites within the parasite. researchgate.net This selective activation provides a therapeutic window, and screening for compounds that are substrates for this enzyme is a key strategy in developing new anti-trypanosomal drugs. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine atoms into pharmaceutical candidates is a widely used strategy to enhance drug-like properties. researchgate.net In the context of the 3-(3,5-difluorophenyl)-1H-pyrazole core, the two fluorine atoms on the phenyl ring play a multifaceted role in modulating biological activity.

Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen, yet it can profoundly alter the molecule's electronic properties through strong inductive effects. researchgate.net This can influence the acidity of the pyrazole (B372694) N-H group and the molecule's ability to participate in hydrogen bonding, which can be crucial for target binding. researchgate.net Furthermore, the C-F bond is highly stable, and its introduction can block sites of oxidative metabolism, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net

The substitution pattern is also critical. Studies comparing derivatives have shown that the presence and position of halogens on the phenyl ring significantly impact potency. For instance, in a series of antimicrobial pyrazole derivatives, a difluorophenyl-substituted compound showed good activity, but chloro-fluoro and dichloro-substituted analogs demonstrated even greater potency against certain bacterial strains. mdpi.com This highlights that while fluorination is beneficial, the specific halogen and its position must be optimized for a particular biological target. The antinociceptive effects of pyrazole compounds have also been linked to the position of fluorine on the phenyl ring, with ortho, meta, and para substitutions yielding active compounds. nih.gov

Positional and Substituent Effects on the Pyrazole Heterocycle

The pyrazole ring is a versatile scaffold that allows for substitution at several positions, primarily the N1, C4, and C5 atoms. Modifications at these sites have been shown to be critical for tuning the biological activity of this compound derivatives.

N1-Substitution: The pyrazole ring contains two nitrogen atoms: an acidic, pyrrole-like NH and a basic, pyridine-like nitrogen. mdpi.com Alkylation or arylation at the N1 position eliminates the N-H bond, which can be a key hydrogen bond donor in receptor interactions. This modification also impacts the compound's polarity and conformational flexibility. Studies on 3,5-diphenylpyrazole derivatives revealed that introducing lipophilic groups like methyl or phenyl moieties at the N1 position resulted in a four- to six-fold decrease in inhibitory activity against meprin α and β compared to the unsubstituted analog, suggesting the N-H group is important for activity in that context. nih.gov

C4-Substitution: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution. researchgate.net Introducing substituents at this position can influence the molecule's shape and electronic distribution. The effect is highly dependent on the nature of the substituent (e.g., bulky, electron-withdrawing, or electron-donating) and the specific biological target.

C5-Substitution: The C5 position, along with the C3 position, is a primary point for attaching larger moieties and linkers. The nature of the group at C5 can significantly alter the compound's pharmacological profile. For example, in a series of pyrazole-based inhibitors, varying the substituent at the 5-position from a phenyl group to smaller alkyl or larger cyclopentyl groups led to significant changes in inhibitory activity. nih.gov

The electronic properties of substituents on the pyrazole ring can also modulate the acidity of the N-H group, which influences ionization state and target interaction. mdpi.com Electron-withdrawing groups tend to stabilize certain tautomeric forms over others, which can be a critical factor in biological recognition, as different tautomers present different pharmacophoric features. researchgate.net

Influence of Attached Moieties and Linkers on Pharmacological Responses

Attaching various chemical moieties to the this compound core is a common strategy to explore new interactions with biological targets and modulate pharmacological responses. These appended groups can serve as recognition elements, improve physicochemical properties, or orient the core structure within a binding site.

For example, a series of pyrazole derivatives featuring different substituted anilines were synthesized and evaluated for their antimicrobial activity. mdpi.com The results demonstrated a strong dependence on the substitution pattern of the aniline ring. As shown in the table below, chloro-fluoro and dichloro aniline derivatives were more potent than the difluoro derivative against several bacterial strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL. mdpi.com

| Compound | Substitution on Aniline Moiety | MIC against S. aureus (µg/mL) | Reference |

|---|---|---|---|

| 17 | Difluoro | 1–4 | mdpi.com |

| 18 | Chloro-fluoro | < 1–4 | mdpi.com |

| 19 | Dichloro | 0.5–2 | mdpi.com |

| 20 | Dichloro | 0.5–1 | mdpi.com |

| 21 | Bromo-chloro | 0.5–1 | mdpi.com |

Other research has explored attaching carbohydrazide moieties to the pyrazole scaffold, leading to compounds with inhibitory effects on the growth of cancer cells. globalresearchonline.net Similarly, linking pyrimidine rings to the pyrazole core has produced derivatives with platelet anti-aggregating activity and other moderate pharmacological effects. nih.gov These examples underscore that the appended moiety is a primary determinant of the resulting pharmacological profile, enabling the adaptation of the pyrazole scaffold for diverse therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are invaluable for understanding the key structural features required for potency and for designing new, more effective analogs.

Both 2D- and 3D-QSAR studies have been applied to pyrazole derivatives to elucidate their mechanisms of action. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods align a set of molecules and calculate their steric, electrostatic, and other physicochemical fields. The resulting field values are then correlated with biological activity to generate a predictive model. researchgate.netresearchgate.net

For instance, a 3D-QSAR study on 1H-pyrazole analogs as epidermal growth factor receptor (EGFR) inhibitors yielded statistically robust models (CoMFA: Q² = 0.664; CoMSIA: Q² = 0.614) with excellent predictive capacity. researchgate.net The graphical output of these models, known as contour maps, provides a visual guide to the SAR. These maps highlight regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential would enhance activity. For example, CoMFA analysis of cytotoxic pyrazole analogs revealed that steric interactions were the dominant factor influencing biological activity, contributing 70% to the QSAR equation. researchgate.net

Another study on 3,5-diaryl-1H-pyrazole derivatives as acetylcholinesterase inhibitors developed a highly predictive CoMSIA model (R²test = 0.727). nih.gov The contour maps generated from this model were used to identify the key structural requirements for activity, leading to the design of new compounds with potentially enhanced potency. nih.gov These QSAR studies provide a rational framework for optimizing lead compounds, reducing the need for exhaustive synthesis and testing.

Future Directions and Advanced Research Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The functionalization of the pyrazole (B372694) core is a key area for future synthetic exploration. While classical methods like the Knorr pyrazole synthesis, involving the condensation of β-dicarbonyl compounds with hydrazines, provide a fundamental route, contemporary research is moving towards more efficient and versatile strategies. mdpi.comnih.gov

Future synthetic endeavors will likely concentrate on:

Transition-Metal-Catalyzed C-H Functionalization : This modern approach allows for the direct introduction of various functional groups onto the pyrazole ring without the need for pre-functionalized starting materials. rsc.org This method offers a streamlined path to a diverse range of derivatives of 3-(3,5-Difluorophenyl)-1H-pyrazole, enabling the exploration of structure-activity relationships (SAR). rsc.org

Multi-Component Reactions (MCRs) : MCRs are highly efficient, allowing the synthesis of complex molecules in a single step from three or more reactants. Applying MCRs to synthesize derivatives of this compound could rapidly generate libraries of compounds for biological screening. nih.govresearchgate.net For instance, a four-component reaction has been successfully used to prepare pyrano[2,3-c]pyrazoles. nih.gov

Innovative Cycloaddition Reactions : The [3+2] cycloaddition of 1,3-dipoles to dipolarophiles is a primary strategy for pyrazole synthesis. nih.gov Future work could explore novel catalysts and reaction conditions to control regioselectivity and access previously unattainable substitution patterns on the pyrazole ring. nih.govnih.gov

Electrooxidative Functionalization : This emerging technique offers an efficient and environmentally friendly method for creating C-Cl, C-Br, C-I, and C-S bonds on the pyrazole scaffold, expanding the chemical space for derivatization. mdpi.com

Table 1: Novel Synthetic Strategies for Pyrazole Derivatization

| Synthetic Pathway | Description | Potential Advantage for Derivatization | Reference |

|---|---|---|---|

| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the pyrazole C-H bonds, avoiding pre-functionalization. | High atom economy and access to a wide range of functionalized pyrazoles in a single step. | rsc.org |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more starting materials to create complex pyrazole derivatives. | Rapid generation of compound libraries with high diversity and complexity. | nih.govresearchgate.net |

| Novel Cycloaddition Reactions | Advanced [3+2] cycloaddition methods using new catalysts to improve regioselectivity and yield. | Precise control over the substitution pattern of the resulting pyrazole ring. | nih.govnih.gov |

| Electrooxidative Functionalization | Electrochemical methods to form new carbon-heteroatom bonds on the pyrazole ring. | Environmentally friendly ("green") chemistry approach with potential for gram-scale synthesis. | mdpi.com |

Integration of Advanced Computational Drug Design and Virtual Screening Methodologies

Computational tools are becoming indispensable in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening. chemmethod.comchemmethod.com For this compound, these methodologies can guide the rational design of new derivatives with enhanced potency and selectivity.

Key computational approaches include:

High-Throughput Virtual Screening (HTVS) : HTVS can be employed to screen vast chemical databases, such as ZINC and PubChem, to identify novel pyrazole-based compounds that are predicted to bind to a specific biological target. chemmethod.comnih.gov For example, HTVS has been used to discover new pyrazole-based inhibitors for enzymes like Cyclin-Dependent Kinase 8 (CDK8). chemmethod.comchemmethod.com

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target, allowing for the study of interactions at the molecular level. nih.gov Docking studies have been instrumental in designing pyrazole derivatives as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and various protein kinases. nih.govnih.gov The insights gained can guide the synthesis of derivatives of this compound with optimized binding.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : By developing a pharmacophore model based on a set of known active compounds, 3D-QSAR can predict the activity of novel, untested molecules. nih.gov This approach can accelerate the lead optimization process for derivatives of this compound. nih.gov

Table 2: Computational Approaches in Pyrazole-Based Drug Design

| Computational Method | Application | Example Target | Reference |

|---|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Efficiently screens large compound libraries to identify potential hits. | CDK8 | chemmethod.comchemmethod.com |

| Molecular Docking | Predicts binding modes and energies of ligands in a target's active site. | VEGFR-2, Aurora A, CDK2 | nih.govnih.gov |

| 3D-QSAR | Develops a predictive model based on the 3D structures and activities of known compounds. | Enoyl Acyl Carrier Protein Reductase (InhA) | nih.gov |

| Computer-Aided Design | Designs novel compounds with enhanced selectivity and efficacy based on structural information. | BRAFV600E and CRAF | nih.govnih.gov |

Identification and Validation of New Biological Targets and Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While many pyrazole derivatives have been investigated as inhibitors of kinases and other enzymes, there is vast potential to identify novel targets for compounds like this compound.

Future research should focus on:

Broad-Spectrum Kinase Profiling : Screening derivatives against a large panel of kinases can uncover unexpected inhibitory activities and potential new therapeutic applications. Pyrazole derivatives have shown activity against CDKs, VEGFR, and EGFR, suggesting that other kinases may also be relevant targets. nih.govrsc.org

Targeting Proteasomes : Structure-based virtual screening has successfully identified pyrazole-scaffold compounds as proteasome inhibitors, which are effective in suppressing tumor growth. acs.org

Exploring Non-Enzymatic Targets : Research could expand to G-protein coupled receptors (GPCRs) or ion channels, where pyrazole-containing compounds have also shown activity.

Phenotypic Screening : This approach involves testing compounds in cell-based or organism-based models to identify desired phenotypic changes without a preconceived target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

Table 3: Potential Biological Targets for Pyrazole Derivatives

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | CDK2, CDK8, VEGFR-2, EGFR, p38 MAP Kinase | Cancer, Inflammation | nih.govnih.govacs.org |

| Enzymes | Proteasomes, Carbonic Anhydrase, Tyrosinase, COX-2 | Cancer, Glaucoma, Inflammation | nih.govacs.orgijpbs.comnih.gov |

| DNA Repair | Poly (ADP-ribose) polymerase (PARP) | Cancer | nih.gov |

| Viral Proteins | HCV NS5B polymerase, HIV-1 Reverse Transcriptase | Antiviral | nih.govmdpi.com |

Deeper Elucidation of Molecular Mechanisms of Action for Biological Potency

A thorough understanding of how this compound derivatives exert their biological effects at a molecular level is critical for their development as therapeutic agents. This involves detailed structure-activity relationship (SAR) studies and investigation into their downstream cellular effects.

Future research in this area will involve:

Crystallography and NMR Spectroscopy : Obtaining high-resolution crystal structures of derivatives bound to their target proteins can reveal the precise binding interactions, such as hydrogen bonds and π-π stacking, that are crucial for potency. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematically modifying the substituents on the pyrazole and phenyl rings and correlating these changes with biological activity will provide a detailed map for designing more potent and selective inhibitors. nih.gov For instance, the pyrazole ring itself can act as a hydrogen bond donor and acceptor, playing a key role in drug-target interactions. nih.gov

Cellular and In Vivo Studies : Investigating the effects of lead compounds on cellular signaling pathways, cell cycle progression, and apoptosis is essential. mdpi.comnih.gov For example, some amino-pyrazole derivatives have been shown to induce apoptosis by downregulating Bcl-2 and upregulating Bax expression. mdpi.com In vivo studies in animal models are the final step to confirm efficacy.

Table 4: Key Aspects for Elucidating the Mechanism of Action

| Research Area | Methodology | Information Gained | Reference |

|---|---|---|---|

| Binding Mode Analysis | X-ray Crystallography, NMR Spectroscopy, Molecular Docking | Identifies key amino acid interactions, hydrogen bonds, and hydrophobic interactions in the target's active site. | rsc.orgnih.gov |

| Structure-Activity Relationship (SAR) | Systematic chemical modification and biological testing of derivatives. | Determines how different functional groups on the scaffold influence potency and selectivity. | nih.gov |